![molecular formula C17H17N5OS2 B2681461 N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034244-18-1](/img/structure/B2681461.png)
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide” is a complex organic compound that contains several heterocyclic rings, including an imidazo[2,1-b]thiazole ring and a thiadiazole ring . These types of compounds are often studied for their potential biological activities .
Synthesis Analysis
While the specific synthesis route for this compound is not provided, compounds with similar structures are typically synthesized through the reaction of 2-aminothiazoles with α-halocarbonyl compounds .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings. These rings may contribute to the compound’s potential biological activity .
Applications De Recherche Scientifique
Antitubercular Drug Development
The compound is being investigated as a potential backup to the antitubercular drug pretomanid (PA-824). The research focuses on the synthesis of 6-nitro-2,3-dihydroimidazo[2,1-b][1,3]-thiazoles and related -oxazoles .
Treatment of Neglected Tropical Diseases
The compound shows interesting activity against Chagas disease, a neglected tropical disease. The nitroimidazothiazoles were found to be more effective than the nitroimidazooxazoles .
Leishmania Infantum Inhibitory Activity
The compound has been identified as having a common pharmacophoric pattern for Leishmania infantum inhibitory activity. The presence of the imidazole and oxazole rings in the compound structure is linked to this activity .
PI3K Inhibitors for Inflammatory Diseases
The compound is part of the novel 2,3-dihydroimidazo[1,2-c]quinazoline class of PI3K inhibitors. These inhibitors are being explored for the treatment of inflammatory diseases .
Anticancer and Antiviral Drugs
Derivatives of the compound’s ring system, imidazo[2,1-b][1,3]thiazole, are known to have a broad range of pharmaceutical applications as anticancer and antiviral drugs .
Radiosensitizers
The compound is being studied as a potential radiosensitizer. Radiosensitizers are agents that sensitize tumor cells towards radiation, enhancing the effectiveness of radiotherapy .
Safety And Hazards
Propriétés
IUPAC Name |
N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-4-propylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS2/c1-2-5-13-15(25-21-20-13)16(23)18-12-7-4-3-6-11(12)14-10-22-8-9-24-17(22)19-14/h3-4,6-7,10H,2,5,8-9H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGOXUMWXYNTRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2=CC=CC=C2C3=CN4CCSC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.